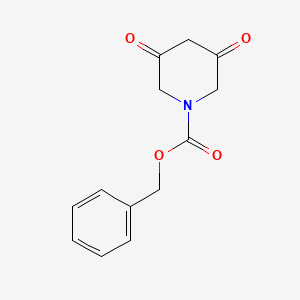

Benzyl 3,5-dioxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3,5-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXKJIHFJCWJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246629 | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228631-19-3 | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228631-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3,5-dioxopiperidine-1-carboxylate chemical properties

An In-Depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring an N-Cbz protected piperidine-3,5-dione core, makes it an essential precursor in the synthesis of targeted protein degraders, particularly as a scaffold for developing ligands for E3 ubiquitin ligases. This guide provides a comprehensive overview of its chemical properties, a reasoned synthetic approach, detailed spectroscopic characterization, and a discussion of its reactivity and utility in the context of drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Physicochemical and Structural Properties

This compound, also known as N-Cbz-3,5-piperidinedione, is a stable, solid organic compound at room temperature. The core of the molecule is the piperidine-3,5-dione system, a cyclic β-dicarbonyl moiety. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a common and versatile protecting group in organic synthesis. This Cbz group is crucial as it modulates the reactivity of the piperidine nitrogen and can be selectively removed under specific conditions to allow for further functionalization.

The compound's significance is highlighted by its classification as a "Protein Degrader Building Block," indicating its primary use in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228631-19-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| InChI Key | LWXKJIHFJCWJGM-UHFFFAOYSA-N | |

| Canonical SMILES | C1C(=O)CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | N/A |

| Purity (Typical) | ≥97% | [1] |

| Storage | Room Temperature | [1] |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach involves the cyclization of a linear diester precursor. The synthesis could start from N-Cbz-iminodiacetic acid, which can be activated and coupled with a malonate derivative, followed by cyclization and decarboxylation.

A plausible two-step synthetic route is outlined below:

-

Acyloin Condensation: Reaction of N-Cbz-iminodiacetic acid diethyl ester with a strong base like sodium ethoxide to form the cyclic β-keto ester.

-

Decarboxylation: Subsequent hydrolysis and decarboxylation under acidic conditions to yield the final 3,5-dione product.

Visualization of Proposed Synthetic Workflow

Caption: Proposed synthetic pathway via acylation followed by Dieckmann cyclization.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Linear Diester Intermediate

-

To a solution of N-Cbz-β-alanine ethyl ester (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl malonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude linear diester intermediate. Purify via column chromatography if necessary.

Step 2: Cyclization and Decarboxylation

-

Dissolve the intermediate from Step 1 in anhydrous toluene. Add sodium ethoxide (1.5 eq) in portions.

-

Heat the mixture to reflux for 4-6 hours. Causality: The strong base facilitates the intramolecular Dieckmann condensation by deprotonating the α-carbon between the two ester groups.

-

Cool the reaction to 0 °C and quench by carefully adding 1M HCl until the pH is ~2.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The resulting crude product is then heated in a mixture of acetic acid and water to facilitate decarboxylation of the β-keto ester intermediate formed during cyclization.

-

After cooling, the product can be isolated by filtration or extraction and purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

Confirming the structure of this compound would rely on standard spectroscopic methods. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.2 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).~3.5-4.0 ppm (m, 4H): Protons on the piperidine ring at C2 and C6.~2.5-2.8 ppm (m, 2H): Protons on the piperidine ring at C4. Note: Due to keto-enol tautomerism, these signals may be broad or have complex splitting. |

| ¹³C NMR | ~195-205 ppm: Carbonyl carbons of the dione (C3, C5).~165-170 ppm: Carbonyl carbon of the carbamate.~135-136 ppm: Quaternary aromatic carbon.~128-129 ppm: Aromatic CH carbons.~68-70 ppm: Benzylic carbon (-O-CH₂-Ph).~40-50 ppm: Piperidine ring carbons (C2, C4, C6). |

| IR (Infrared) | ~1730-1750 cm⁻¹: Strong C=O stretch (carbamate carbonyl).~1700-1720 cm⁻¹: Strong C=O stretch (ketone carbonyls).~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring.~1200-1300 cm⁻¹: C-N stretch. |

| Mass Spec (ESI+) | [M+H]⁺ = 248.09: Calculated for C₁₃H₁₄NO₄⁺.[M+Na]⁺ = 270.07: Calculated for C₁₃H₁₃NNaO₄⁺. |

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its functional groups: the Cbz-protected nitrogen and the β-dicarbonyl system.

Keto-Enol Tautomerism and Acidity

The 3,5-dione system exists in equilibrium with its enol tautomers. The protons on the C4 carbon, flanked by two carbonyl groups, are particularly acidic (pKa ≈ 10-12) and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate is the key to further functionalization, such as alkylation or acylation at the C4 position.

Caption: Keto-enol equilibrium of the 3,5-dioxopiperidine core.

N-Cbz Group Deprotection

The Cbz group is a workhorse protecting group precisely because it is stable to many reaction conditions but can be removed cleanly and efficiently. This deprotection is the most common first step when using this building block.

-

Hydrogenolysis: This is the most common and mildest method. The Cbz group is cleaved by catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure, releasing the free amine, toluene, and carbon dioxide.[3]

-

Acidic Cleavage: Strong acids, such as HBr in acetic acid or various HCl solutions, can also cleave the Cbz group.[4] This method is useful when the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes). However, it is harsher and less chemoselective.[3]

Synthetic Utility as a Scaffold

The true power of this compound is realized in multi-step syntheses. A typical workflow involves N-deprotection followed by functionalization of the resulting secondary amine.

Caption: General workflow for utilizing the building block in synthesis.

Applications in Drug Discovery: A Gateway to Protein Degraders

The piperidine-dione scaffold is a privileged structure in medicinal chemistry. The related piperidine-2,6-dione moiety is the core of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing the degradation of specific target proteins.

This compound is an isomer of these scaffolds and is used to generate novel ligands that can also recruit E3 ligases. By deprotecting the nitrogen and coupling it to a linker attached to a warhead that binds a target protein, scientists can create PROTACs. These bifunctional molecules bring a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The designation of this compound as a "Protein Degrader Building Block" directly confirms its application in this cutting-edge therapeutic modality.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is not available, it should be treated as a potentially harmful chemical. Avoid inhalation of dust, and prevent contact with skin and eyes. For related compounds, irritation to the eyes, respiratory system, and skin has been noted.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for the development of advanced therapeutics. Its key attributes—a stable, selectively deprotectable Cbz group and a reactive dione core—provide a reliable platform for constructing complex molecules aimed at targeted protein degradation. Understanding its properties, reactivity, and synthetic potential is essential for any researcher working at the forefront of medicinal chemistry and drug discovery.

References

-

CP Lab Safety. (n.d.). benzyl 3, 5-dioxopiperidine-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637126, Piperidine-3,5-dione. Retrieved from [Link]

- Orsini, P., et al. (2007).

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate: A Key Building Block in Targeted Protein Degradation

CAS Number: 1228631-19-3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Dioxopiperidines in Novel Therapeutics

In the evolving landscape of drug discovery, the focus is progressively shifting from simple occupancy-driven pharmacology to event-driven modalities that can address previously "undruggable" targets. A paramount example of this shift is the rise of Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Within this field, molecules containing a glutarimide or dioxopiperidine core have become indispensable. These heterocycles are recognized as potent ligands for Cereblon (CRBN), a crucial substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3]

This guide focuses on Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS No. 1228631-19-3), a key chemical intermediate designed for the synthesis of advanced therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Its structure combines the CRBN-binding dioxopiperidine motif with a benzyl carbamate (Cbz) protecting group, providing a versatile scaffold for medicinal chemists. Understanding its synthesis, properties, and strategic application is crucial for researchers aiming to innovate within the TPD space.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its key properties can be derived from its chemical structure and data from suppliers.

| Property | Value | Source |

| CAS Number | 1228631-19-3 | [4][5] |

| Molecular Formula | C₁₃H₁₃NO₄ | [6] |

| Molecular Weight | 247.25 g/mol | [4] |

| IUPAC Name | Benzyl 3,5-dioxo-1-piperidinecarboxylate | [6] |

| SMILES | O=C(N1CC(CC(C1)=O)=O)OCC2=CC=CC=C2 | [4] |

| Appearance | Expected to be a solid | - |

Synthesis Protocol: A Proposed Route via Dieckmann Condensation

The proposed two-step synthesis is outlined below, starting from commercially available reagents.

Step 1: Synthesis of the Acyclic Precursor - Diethyl N-(benzyloxycarbonyl)-3-aminopimelate

The synthesis begins with the preparation of the acyclic diester precursor. This involves the protection of 3-aminopimelic acid with a benzyl chloroformate (Cbz-Cl) group, followed by esterification. A more direct approach would be the Michael addition of a protected amine to a suitable acrylate derivative.

Methodology:

-

N-Protection: Dissolve 3-aminopimelic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide, to deprotonate the amino group and the carboxylic acids.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture. The Cbz group protects the nitrogen atom, preventing it from interfering in the subsequent cyclization step.

-

Esterification: Following the protection, the dicarboxylic acid is converted to the corresponding diethyl ester. This can be achieved using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

-

Purification: The resulting diethyl N-(benzyloxycarbonyl)-3-aminopimelate is then purified using column chromatography.

Step 2: Intramolecular Dieckmann Condensation

The core 3,5-dioxopiperidine ring is formed through a base-mediated intramolecular cyclization of the pimelate diester.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified diethyl N-(benzyloxycarbonyl)-3-aminopimelate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.[9]

-

Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The base will deprotonate the α-carbon of one of the ester groups, forming an enolate.

-

Cyclization: The formed enolate will then attack the carbonyl carbon of the second ester group in an intramolecular fashion, leading to the formation of the six-membered ring and the elimination of an ethoxide ion.

-

Acidic Workup: After the reaction is complete (monitored by TLC), the reaction is quenched, and an acidic workup (e.g., with dilute HCl) is performed. This step neutralizes the reaction mixture and protonates the resulting β-keto ester enolate to yield the final product, this compound.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure compound.

Caption: Proposed two-step synthesis of this compound.

Role in Targeted Protein Degradation (TPD)

The true value of this compound lies in its application as a synthetic precursor for TPD agents. The dioxopiperidine moiety is a well-established "warhead" that binds to the Cereblon (CRBN) E3 ligase.[1][10]

PROTACs and Molecular Glues

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting the two.[2] Molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase.[11] In both cases, the proximity induced by these molecules leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a critical building block for introducing the CRBN-binding component into these molecules. The benzyl carbamate (Cbz) group serves as a protecting group for the nitrogen atom of the piperidine ring. This protection is crucial during the synthesis of the PROTAC or molecular glue, as it prevents unwanted side reactions.

The typical synthetic strategy would involve:

-

Synthesizing or purchasing this compound.

-

Deprotecting the nitrogen by removing the Cbz group, commonly achieved through catalytic hydrogenolysis (H₂/Pd-C).[12]

-

Coupling the now-free secondary amine with a linker, which is subsequently attached to the ligand for the target protein of interest.

Caption: Workflow from building block to biological action.

Analytical Characterization

While a specific, published full analytical dataset for this compound is not available, characterization would typically involve the following techniques. The expected spectral features are based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and signals for the methylene protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show characteristic peaks for the carbonyl carbons of the dioxo groups, the carbonyl of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the piperidine ring.

-

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique would be used to assess the purity of the compound and confirm its molecular weight. In positive ion mode, one would expect to see the [M+H]⁺ ion at m/z 248.09, and potentially other adducts such as [M+Na]⁺.[13]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to novel chemical entities. General safety precautions for related compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Hazards: Based on structurally similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[14]

Conclusion

This compound is a strategically important molecule for the advancement of targeted protein degradation. Its dioxopiperidine core provides the essential functionality for recruitment of the Cereblon E3 ligase, while the Cbz-protecting group allows for its controlled incorporation into complex PROTAC and molecular glue structures. While detailed public data on its synthesis and properties are sparse, its structure and the well-understood chemistry of its functional groups allow for the rational design of synthetic routes and its application in drug discovery programs. As the field of TPD continues to expand, the demand for such well-designed chemical building blocks will undoubtedly grow, making a thorough understanding of this compound essential for researchers in the field.

References

-

Synthesis and anticonvulsant evaluations of N-cbz-alpha-amino-N-alkoxyglutarimides. PubMed. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Desymmetrization of N-Cbz glutarimides through N-heterocyclic carbene organocatalysis. Nature Communications. Available at: [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Available at: [Link]

-

(PDF) Desymmetrization of N-Cbz glutarimides through N-heterocyclic carbene organocatalysis. ResearchGate. Available at: [Link]

-

Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine. PubMed. Available at: [Link]

-

Novachemistry-Products. Novachemistry. Available at: [Link]

-

1228631-19-3|this compound. Chem-Space. Available at: [Link]

-

Benzyl Protection. Common Organic Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Human Metabolome Database. Available at: [Link]

-

Dieckmann Condensation. SynArchive. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496. PubChem. Available at: [Link]

-

Table S1. Compound list of the HPLC-MS analysis. Available at: [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health. Available at: [Link]

-

A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. Available at: [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

-

1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... ResearchGate. Available at: [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. Available at: [Link]

-

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, CAS No. 1217781-62-8. iChemical. Available at: [Link]

-

A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Institutes of Health. Available at: [Link]

-

Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA. PMC. Available at: [Link]

-

Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

-

Size-exclusion chromatography–electrospray-ioniza on mass spectrometry to characterize end group and chemical distribu on of p. ChemRxiv. Available at: [Link]

-

Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652. PubChem. Available at: [Link]

-

Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

-

DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). LOCKSS. Available at: [Link]

-

Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. Available at: [Link]

-

Benzyl 3,4-dioxopiperidine-1-carboxylate (C13H13NO4). PubChemLite. Available at: [Link]

-

Diethyl 3-oxopimelate. Amerigo Scientific. Available at: [Link]

-

Diethyl 2-Oxopent-3-ynedioate: Synthesis and First Cyclizations of a Novel, Reactive Alkyne. Semantic Scholar. Available at: [Link]

- CN105646217A - Preparation method of diethyl n-butylmalonate. Google Patents.

-

About Polycondensation, Disproportionation, and Cyclization of Acetylated Poly(L‐Lactide) Esters. ResearchGate. Available at: [Link]

Sources

- 1. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1228631-19-3|this compound| Ambeed [ambeed.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. allbiopharm.com [allbiopharm.com]

- 7. synarchive.com [synarchive.com]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Benzyl Esters [organic-chemistry.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. PubChemLite - Benzyl 3,4-dioxopiperidine-1-carboxylate (C13H13NO4) [pubchemlite.lcsb.uni.lu]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structure Elucidation of Benzyl 3,5-dioxopiperidine-1-carboxylate

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in thousands of clinical and preclinical compounds. The functionalization of this ring system, particularly with dicarbonyl motifs, creates versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of Benzyl 3,5-dioxopiperidine-1-carboxylate (C₁₃H₁₃NO₄, MW: 247.25 g/mol ).[1][2] As a protected β-keto amide, this molecule presents unique characterization challenges, including the potential for tautomerization and the need for unambiguous assignment of a highly symmetric core. We will proceed through a logical, multi-technique workflow, demonstrating how mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments are synergistically employed to build a self-validating structural proof. Each step is rationalized from an expert's perspective, focusing not just on the data obtained, but on the causality behind the experimental choices.

The Elucidation Strategy: A Multi-Pillar Approach

The definitive confirmation of a molecular structure is not achieved by a single experiment, but by the convergence of evidence from multiple orthogonal techniques. Our strategy is built on establishing the molecular formula, identifying key functional groups, and finally, assembling the atomic framework bond-by-bond.

Foundational Analysis: Molecular Formula and Functional Groups

Before assembling the intricate puzzle of atom connectivity, we must first confirm the fundamental properties of our sample: its exact mass and the types of chemical bonds it contains.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

The first objective is to verify the molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is the technique of choice for this polar, non-volatile molecule, as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.[3][4]

Expected High-Resolution MS Data:

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₄NO₄⁺ | 248.0917 |

| [M+Na]⁺ | C₁₃H₁₃NO₄Na⁺ | 270.0737 |

The observation of an ion at m/z 248.0917 (within a low ppm error margin) provides strong evidence for the proposed molecular formula of C₁₃H₁₃NO₄.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M+H]⁺ precursor ion can provide initial structural clues. The N-Cbz group is a predictable fragmentation point. Key expected fragmentation pathways include:

-

α-Cleavage: Cleavage of bonds adjacent to the protonated nitrogen atom.[4]

-

Neutral Loss: Loss of small, stable molecules. A characteristic loss for N-benzyl protected compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

Infrared (IR) Spectroscopy: Identifying the Key Players

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The primary region of interest is the carbonyl stretching frequency (1600-1800 cm⁻¹).

Rationale: The structure contains two distinct types of carbonyl groups: an amide (part of the carbamate) and two ketones. These groups have different electronic environments and thus different vibrational frequencies.

-

Amide C=O: The lone pair on the nitrogen participates in resonance, giving the C=O bond partial single-bond character. This lowers its stretching frequency compared to a simple ketone.[5]

-

β-Diketone C=O: The two ketone groups are in a β-relationship, which can influence their absorption frequency.[6]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzyl) |

| 2980-2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1720 | C=O Stretch | Ketone (3,5-dioxo) |

| ~1690 | C=O Stretch | Amide I Band (Carbamate) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Amide/Carbamate |

The definitive observation of two distinct carbonyl peaks—one around 1720 cm⁻¹ and another, strong band around 1690 cm⁻¹—is a critical piece of evidence supporting the proposed dioxo-piperidine structure.

Nuclear Magnetic Resonance (NMR): Assembling the Atomic Framework

NMR spectroscopy provides the ultimate proof of structure by mapping the C-H framework and establishing connectivity between atoms. Due to the molecule's high degree of symmetry (a plane passing through N1, C4, and the benzyl group), the NMR spectra are simpler than the number of atoms would suggest.

¹H and ¹³C NMR: The Atom Inventory

One-dimensional NMR provides an inventory of the unique proton and carbon environments.

Predicted ¹H NMR Signals (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 | m | 5H | Phenyl-H | Standard aromatic protons of the benzyl group. |

| ~5.20 | s | 2H | Ph-CH₂ -O | Benzylic protons adjacent to oxygen; singlet as there are no adjacent protons. |

| ~3.70 | s | 4H | H -2, H -6 | Protons are equivalent by symmetry. Adjacent to electron-withdrawing nitrogen. A singlet due to the adjacent quaternary carbonyl carbons (C3/C5). |

| ~3.55 | s | 2H | H -4 | Active methylene protons flanked by two carbonyl groups, deshielded.[7] A singlet as they are only adjacent to C3/C5. |

Predicted ¹³C NMR Signals (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~204.0 | N/A | C -3, C -5 | Ketone carbonyls; far downfield. |

| ~155.0 | N/A | Amide C =O | Carbamate carbonyl, less deshielded than ketones. |

| ~135.5 | N/A | Phenyl Quat. C | Aromatic carbon attached to the benzylic CH₂. |

| ~128.5 | CH | Phenyl C H | Aromatic carbons. |

| ~68.0 | CH₂ | Ph-C H₂-O | Benzylic carbon attached to oxygen. |

| ~48.5 | CH₂ | C -4 | Methylene carbon flanked by two carbonyls. |

| ~45.0 | CH₂ | C -2, C -6 | Methylene carbons adjacent to nitrogen. |

2D NMR: The Definitive Connections

While 1D NMR suggests the presence of the required pieces, 2D NMR proves how they are connected. For a molecule like this, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful experiment.[8][9][10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a map, correlating each proton signal directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons listed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to proving the overall structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems and identify the positions of non-protonated (quaternary) carbons like the carbonyls.

Critical HMBC Correlations for Structure Proof:

-

Protons at C4 (δ ~3.55) to Carbons C3/C5 (δ ~204.0): This crucial ²J correlation proves that the active methylene group is directly flanked by the two ketone carbonyls.

-

Protons at C4 (δ ~3.55) to Carbons C2/C6 (δ ~45.0): This ³J correlation establishes the connectivity within the piperidine ring, linking the C4 position to the C2/C6 positions.

-

Protons at C2/C6 (δ ~3.70) to Carbon C4 (δ ~48.5): The reciprocal correlation to the one above, providing self-validation.

-

Protons at C2/C6 (δ ~3.70) to Carbons C3/C5 (δ ~204.0): This ²J correlation confirms that the C2/C6 methylenes are adjacent to the ketone carbonyls.

-

Benzylic CH₂ Protons (δ ~5.20) to the Amide Carbonyl (δ ~155.0): This ³J correlation definitively links the benzyl group to the carbamate nitrogen via the carbonyl carbon, confirming the structure of the N-protecting group.

The successful observation of this complete set of correlations leaves no ambiguity and provides a definitive, validated structure of this compound.

Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. The following protocols are provided as a standard for acquiring the data discussed in this guide.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Analysis Method:

-

Ionization Mode: Positive ion mode.[4]

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire a full scan spectrum over a range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z ~248.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy (typically 10-30 eV) to achieve informative fragmentation.[4]

-

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set an appropriate spectral width (~12 ppm) and acquisition time (~3-4 seconds).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set an appropriate spectral width (~220 ppm) and a sufficient number of scans to achieve good signal-to-noise.

-

Process and calibrate to the solvent peak (CDCl₃: δ 77.16 ppm).

-

-

2D NMR (HSQC and HMBC) Acquisition:

-

Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

-

For HMBC, set the long-range coupling delay (D6) to optimize for a J-coupling of ~8 Hz, which is standard for observing 2- and 3-bond correlations.[11]

-

Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

-

Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

-

References

- Vertex AI Search. (2024).

- BenchChem. (2025).

- Vertex AI Search. (2024).

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- Manimekalai, A., et al. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Rajput, A. P., et al. (2016).

- Capot Chemical. (n.d.).

- Wikipedia. (n.d.). Dicarbonyl.

- SlidePlayer. (n.d.). Carbonyl compounds - IR spectroscopy.

- Capot Chemical. (n.d.).

- Granadina University. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity.

- Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P. Science College.

- Molodtsov, S. G., et al. (2004).

- BenchChem. (2025).

- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. capotchem.com [capotchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. vpscience.org [vpscience.org]

- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. The design and synthesis of effective PROTACs are critically dependent on the judicious selection of their constituent building blocks: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This technical guide focuses on a crucial, yet often overlooked, component of the PROTAC linker: Benzyl 3,5-dioxopiperidine-1-carboxylate .

This document will provide a comprehensive overview of the chemical properties, synthesis, and strategic application of this compound in the design of novel PROTACs. As a Senior Application Scientist, the aim is to not only present protocols but to also provide the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties.

IUPAC Name: this compound

Synonyms: N-Cbz-piperidine-3,5-dione, 1-(Benzyloxycarbonyl)piperidine-3,5-dione

CAS Number: 1228631-19-3[1]

Molecular Formula: C₁₃H₁₃NO₄[1]

Molecular Weight: 247.25 g/mol [1]

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from related structures |

| Purity | Commercially available with purities typically ≥95% |

The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen provides stability and lipophilicity, while the 3,5-dione functionality introduces rigidity and potential hydrogen bonding interactions within the PROTAC linker.

Synthesis of this compound: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic route can be devised based on established organic chemistry principles and published procedures for analogous piperidine-dione derivatives. The following multi-step synthesis is proposed, starting from readily available commercial materials.

Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

This initial step involves a double Michael addition of benzylamine to ethyl acrylate.

-

To a solution of benzylamine (1 equiv.) in ethanol, add ethyl acrylate (2.2 equiv.).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 3,3'-(benzylazanediyl)dipropanoate, which can be purified by column chromatography.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

This is an intramolecular cyclization to form the piperidine ring.

-

To a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 equiv.) in toluene dropwise at reflux.

-

The reaction is refluxed for 4-6 hours.

-

After cooling, the reaction is quenched with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the cyclized product.

Step 3: Hydrolysis and Decarboxylation to 1-Benzylpiperidine-3,5-dione

-

The crude product from the previous step is refluxed in an aqueous acidic solution (e.g., 6M HCl) for 12-24 hours.

-

The reaction mixture is cooled and neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 1-benzylpiperidine-3,5-dione.

Step 4: N-Deprotection and Cbz-Protection to this compound

-

The benzyl group is removed via catalytic hydrogenation. To a solution of 1-benzylpiperidine-3,5-dione in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C).

-

The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

The catalyst is filtered off, and the solvent is evaporated.

-

The resulting piperidine-3,5-dione is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A base (e.g., triethylamine, 1.2 equiv.) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equiv.).

-

The reaction is stirred overnight at room temperature.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed.

-

The final product, this compound, is purified by column chromatography.

Causality Behind Experimental Choices

-

Dieckmann Condensation: This classical method is highly effective for the formation of five- and six-membered cyclic β-keto esters. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon to initiate the intramolecular cyclization.

-

Acidic Hydrolysis and Decarboxylation: Refluxing in strong acid serves the dual purpose of hydrolyzing the ester and promoting the decarboxylation of the resulting β-keto acid to afford the desired 3,5-dione.

-

Catalytic Hydrogenation: This is a standard and clean method for the removal of a benzyl group from a nitrogen atom.

-

Cbz-Protection: The use of benzyl chloroformate is a well-established method for introducing the Cbz protecting group, which is stable under a wide range of reaction conditions and can be readily removed when necessary.

Application in Targeted Protein Degradation: The Role in PROTAC Design

The primary application of this compound is as a sophisticated linker component in the synthesis of PROTACs. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.

The Significance of a Rigid Linker

While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages. The piperidine-3,5-dione moiety imparts a high degree of conformational rigidity to the linker.

Sources

Spectroscopic Data of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzyl 3,5-dioxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals, making the detailed structural elucidation of its derivatives essential for advancing drug development programs.[1][2][3] This document outlines the expected spectroscopic data based on the compound's structure and provides insights into the experimental methodologies for acquiring and interpreting this data.

Introduction

This compound (C₁₃H₁₃NO₄, Molar Mass: 247.25 g/mol ) is a derivative of piperidine featuring a benzyl carbamate protecting group and two ketone functionalities within the piperidine ring.[4] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive analysis grounded in established spectroscopic principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectroscopic signature:

-

Aromatic Benzyl Group: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

-

Carbamate Linkage: The N-Cbz protecting group has a distinct carbonyl stretch in the IR spectrum and influences the chemical shifts of adjacent protons and carbons.

-

Dioxopiperidine Ring: The two ketone groups and the methylene protons within the piperidine ring will have unique spectroscopic fingerprints. The symmetry of the ring will also play a role in the complexity of the spectra.

Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the benzyl group protons and the piperidine ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 5H | Aromatic (C₉-C₁₃) |

| ~5.20 | Singlet | 2H | Benzyl CH₂ (C₈) |

| ~4.00 | Singlet | 4H | Piperidine CH₂ (C₂, C₆) |

| ~3.50 | Singlet | 2H | Piperidine CH₂ (C₄) |

Rationale for Predictions:

-

Aromatic Protons: The five protons of the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region of 7.30-7.40 ppm.

-

Benzyl CH₂: The methylene protons of the benzyl group are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift to around 5.20 ppm. This signal is anticipated to be a sharp singlet.

-

Piperidine Protons: The protons on the piperidine ring are in a more complex environment. The protons at C₂ and C₆ are adjacent to the nitrogen atom and are expected to be deshielded, appearing around 4.00 ppm. The proton at C₄ is situated between two carbonyl groups, which will also cause a significant downfield shift to approximately 3.50 ppm. Due to the rapid conformational exchange of the ring at room temperature, these signals may appear as sharp singlets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | Ketone C=O (C₃, C₅) |

| ~155.0 | Carbamate C=O (C₇) |

| ~136.0 | Aromatic C (C₉) |

| ~128.0-129.0 | Aromatic CH (C₁₀-C₁₃) |

| ~68.0 | Benzyl CH₂ (C₈) |

| ~50.0 | Piperidine CH₂ (C₂, C₆) |

| ~45.0 | Piperidine CH₂ (C₄) |

Rationale for Predictions:

-

Carbonyl Carbons: The ketone carbonyls (C₃, C₅) are expected to have the most downfield chemical shift, typically around 205.0 ppm. The carbamate carbonyl (C₇) will be more shielded and is predicted to appear around 155.0 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 128.0-136.0 ppm range, with the quaternary carbon (C₉) being the most downfield.

-

Aliphatic Carbons: The benzylic carbon (C₈) will be around 68.0 ppm due to the attached oxygen. The piperidine carbons (C₂, C₆, and C₄) will appear in the 45.0-50.0 ppm region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, C-H bonds, and C-N bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | Ketone C=O stretch |

| ~1700 | Strong | Carbamate C=O stretch |

| ~1600, ~1495 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch and C-O stretch (carbamate) |

Rationale for Predictions:

-

C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will appear in their respective characteristic regions.

-

Carbonyl Stretches: The two ketone carbonyls are expected to give a strong, sharp absorption band around 1730 cm⁻¹. The carbamate carbonyl will also produce a strong band, typically at a slightly lower wavenumber, around 1700 cm⁻¹.

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds in the phenyl ring will result in absorptions around 1600 and 1495 cm⁻¹.

-

C-N and C-O Stretches: The C-N and C-O stretching vibrations of the carbamate group will likely appear as a strong, broad band in the fingerprint region, around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

| m/z (mass-to-charge ratio) | Ion |

| 248.08 | [M+H]⁺ (protonated molecule) |

| 270.06 | [M+Na]⁺ (sodium adduct) |

| 108.06 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Rationale for Predictions:

-

Molecular Ion: Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 247.25 g/mol . A sodium adduct [M+Na]⁺ is also commonly observed.

-

Fragmentation: Fragmentation of the parent ion is likely to occur at the benzylic position and the carbamate linkage. The loss of the piperidine ring would lead to a fragment corresponding to the benzyl group (m/z 108). Further fragmentation of the benzyl group can produce the stable tropylium ion (m/z 91).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is a critical step in its potential application in drug discovery and development. The provided protocols are based on standard, validated laboratory practices designed to yield high-quality, reproducible data.

References

- Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.

- ResearchGate. (2018).

- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CD₃OD, experimental) (HMDB0003119).

- Capot Chemical.

- Ambeed.

- Royal Society of Chemistry. (2022).

- Kurkin, A. V. et al. (2021).

- PubChem.

- ResearchGate. (2020). Piperidine nucleus in the field of drug discovery.

- PubChemLite.

- PubChem. (R)

- Sigma-Aldrich. Benzyl 3-(hydroxymethyl)

- ChemBK.

- PubChem.

- ResearchGate. (2007).

- ResearchGate. Figure S1. a) ¹H NMR spectrum (CDCl₃) and b) ¹³C NMR of benzyl 2(ethylthiocarbonothioylthio)

- ChemicalBook.

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Journal of Pharmacognosy and Phytochemistry.

- ChemicalBook.

- PubChemLite.

- ChemicalBook. 2-BENZYL-1,3-DIOXOLANE(101-49-5) ¹³C NMR spectrum.

- PubChem.

- BLD Pharm.

- NIST WebBook. 4-Benzylpiperidine.

- ChemicalBook.

- PubChemLite.

Sources

An Investigative Guide to the Mechanism of Action of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Putative Molecular Glue Degrader

Dissemination: For research, scientific, and drug development professionals.

Abstract: Benzyl 3,5-dioxopiperidine-1-carboxylate is a novel chemical entity with structural motifs characteristic of a class of therapeutics known as molecular glue degraders. The core 3,5-dioxopiperidine scaffold is a structural analog of the glutarimide moiety found in immunomodulatory imide drugs (IMiDs) like thalidomide and its successors, which are known to modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN). This guide posits a primary mechanism of action for this compound centered on its function as a CRBN-recruiting molecular glue. We provide a comprehensive framework for the experimental validation of this hypothesis, from initial target engagement confirmation to the identification of downstream functional consequences. This document is intended to serve as an in-depth technical resource for researchers aiming to characterize this and similar novel compounds.

Introduction and Core Hypothesis

This compound enters the scientific landscape as a molecule of significant interest due to its structural features. The piperidine-3,5-dione ring is a close analog of the glutarimide ring, which is the critical pharmacophore responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.[1][2] This interaction is the cornerstone of the therapeutic effects of well-established drugs like lenalidomide and pomalidomide.[3][4] These molecules, termed molecular glues, do not inhibit their target but rather co-opt it, inducing proximity between CRBN and "neosubstrate" proteins that are not its native targets.[5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[8][9]

Based on this strong structural precedent, our primary hypothesis is that This compound functions as a molecular glue that binds to CRBN, inducing the degradation of specific neosubstrate proteins and thereby eliciting a biological response.

The benzyl carboxylate moiety is hypothesized to influence the compound's physicochemical properties and may play a role in modulating neosubstrate specificity, a phenomenon observed with even subtle modifications to the core IMiD scaffold.[4][10] This guide outlines a logical, multi-phased experimental strategy to rigorously test this hypothesis.

Proposed Mechanism of Action: A Cereblon-Mediated Pathway

The Cullin-RING E3 ubiquitin ligase family plays a crucial role in cellular protein homeostasis by tagging substrate proteins with ubiquitin for degradation. The CRL4^CRBN complex is composed of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[11][12]

We propose that this compound (referred to as B3DC) binds within a tryptophan-rich pocket of the CRBN thalidomide-binding domain (TBD).[13][14] This binding event is predicted to alter the surface topology of CRBN, creating a novel interface that enhances its affinity for specific proteins (neosubstrates), leading to their ubiquitination and degradation.[1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trio-biotech.com [trio-biotech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. emolecules.com [emolecules.com]

- 8. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. gosset.ai [gosset.ai]

- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

The Glutarimide Core: A Privileged Scaffold in Modulating Cellular Pathways – An In-depth Technical Guide to the Biological Activity of Benzyl 3,5-dioxopiperidine-1-carboxylate Derivatives

Foreword for the Research Community

The piperidine ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Within this broad class, the 3,5-dioxopiperidine, or glutarimide, moiety has emerged as a particularly compelling scaffold. Its presence in clinically significant agents, most notably the immunomodulatory drugs (IMiDs®) like thalidomide and its analogs, underscores its profound ability to interact with key cellular machinery. This guide delves into the biological activities of a specific subclass: Benzyl 3,5-dioxopiperidine-1-carboxylate derivatives. While direct extensive research on this precise derivative is nascent, this document will synthesize foundational knowledge of the glutarimide core's bioactivity, drawing parallels and predicting the therapeutic potential of this intriguing molecular architecture. We will explore the mechanistic underpinnings of its anticancer and anti-inflammatory effects, provide robust experimental protocols for its evaluation, and dissect the structure-activity relationships that govern its function. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of this promising class of compounds.

The Central Pharmacophore: Understanding the 3,5-Dioxopiperidine (Glutarimide) Ring

The 3,5-dioxopiperidine scaffold is a cyclic imide derived from glutaric acid. Its biological significance is intrinsically linked to its unique structural and electronic properties. The two carbonyl groups flanking the nitrogen atom create a planar system with a partially acidic N-H proton, enabling it to participate in crucial hydrogen bonding interactions with biological targets.[2] This core structure is the key to the bioactivity of a range of natural and synthetic compounds, exhibiting potent antitumor, anti-inflammatory, and antifungal properties.[3]

A pivotal discovery in understanding the mechanism of glutarimide-containing drugs was the identification of Cereblon (CRBN) as a primary target.[4] CRBN is a substrate receptor for the Cullin-4A ring E3 ubiquitin ligase complex (CRL4-CRBN).[5] The glutarimide moiety of compounds like lenalidomide binds to a specific pocket in CRBN, allosterically modulating the E3 ligase complex to recognize and ubiquitinate specific "neosubstrates" for proteasomal degradation.[4][6] This targeted protein degradation is a revolutionary mechanism in drug discovery and is central to the anticancer and immunomodulatory effects of these compounds.

Beyond CRBN-mediated effects, glutarimide derivatives have also been shown to exert anti-inflammatory activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a master regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α.

Anticancer Potential: A Mechanistic Exploration

The anticancer activity of piperidine derivatives is well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[7] For glutarimide-containing compounds, the anticancer effects are often multifaceted.

Cereblon-Mediated Protein Degradation

The interaction with the CRL4-CRBN E3 ligase complex is a primary driver of the anticancer properties of many glutarimide derivatives.[4] By inducing the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, these compounds can disrupt cancer cell survival and proliferation.[6] The N-substitution on the glutarimide ring is critical for this interaction. N-alkylation of the glutarimide can abolish CRBN-dependent effects, suggesting that the N-H proton is crucial for binding.[8] This has significant implications for this compound derivatives, where the nitrogen is substituted with a benzyloxycarbonyl group. This substitution would likely abrogate direct binding to CRBN in the same manner as the classic IMiDs®. However, this opens the possibility for these derivatives to act as prodrugs, where the N-benzyloxycarbonyl group is cleaved in vivo to release the active N-H glutarimide.[8]

Inhibition of PARP and Wnt Signaling

Interestingly, "this compound" has been explicitly mentioned as a reactant in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][9][10] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] Furthermore, inhibition of tankyrases, a subclass of PARP enzymes, can modulate the Wnt signaling pathway, which is often dysregulated in cancers like colorectal carcinoma.[5][9] This suggests a potential, CRBN-independent anticancer mechanism for this class of compounds.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer.[11] The NF-κB signaling pathway is a central mediator of the inflammatory response. Glutarimide-containing compounds have demonstrated significant anti-inflammatory activities by inhibiting this pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12]

The mechanism of NF-κB inhibition by glutarimide derivatives is an area of active investigation. It is plausible that these compounds interfere with upstream signaling components that lead to the activation of the IKK complex, which is responsible for phosphorylating the inhibitory IκBα protein, leading to its degradation and the subsequent nuclear translocation of NF-κB.

The N-benzyl carboxylate moiety in the target compounds could influence this activity. The benzyl group can enhance lipophilicity, potentially improving cell permeability.[5] The carboxylate group, being ionizable at physiological pH, can impact solubility and interactions with biological targets.[10][13]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 3,5-dioxopiperidine derivatives is highly dependent on the nature and position of substituents on the glutarimide ring.

-

N-Substitution: As previously discussed, the presence of a substituent on the nitrogen atom is a critical determinant of the mechanism of action. An unsubstituted N-H is generally required for CRBN-dependent activity.[8] Large N-substituents, such as the benzyloxycarbonyl group, are likely to sterically hinder binding to the CRBN pocket. However, this allows for a prodrug strategy.[8]

-

Substitution at C3 and C4: Modifications at the 3 and 4 positions of the glutarimide ring can significantly impact potency and selectivity. For instance, in the IMiD series, the phthalimido or isoindolinone moiety at the 3-position is crucial for recruiting neosubstrates to the CRBN complex.[4]

-

The Benzyl Carboxylate Group: The benzyl group is a common pharmacophore in anticancer compounds, often contributing to binding through hydrophobic and aromatic interactions.[9] The carboxylate function can improve water solubility and form hydrogen bonds with target receptors.[10][13] In the context of this compound, this group could serve to modulate the pharmacokinetic properties of the molecule or act as a prodrug moiety that is cleaved to reveal the active N-H glutarimide.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of a Protected Piperidine Precursor

A suitable starting material would be a commercially available piperidine derivative with functional groups at the 3 and 5 positions that can be converted to ketones. For example, starting with N-benzyl-3-piperidone, one could introduce a carboxylate group at the 4-position.[14]

Step 2: Formation of the 3,5-Dioxo Functionality

Oxidation of a suitable precursor, such as a diol or a protected diol at the 3 and 5 positions, would yield the desired diketone. Alternatively, a Dieckmann condensation of a suitably substituted acyclic precursor could be employed.

Step 3: N-Deprotection and Carboxylation

If an N-benzyl protecting group is used, it can be removed via hydrogenolysis. The resulting secondary amine can then be reacted with benzyl chloroformate in the presence of a base to yield the final product, this compound.

In Vitro Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Protocol:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

A competitive binding assay can be used to determine if the compounds interact with CRBN.

Protocol:

-

Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) Cereblon binding kit.[5]

-

The assay typically uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665).

-

In the presence of a compound that binds to CRBN, the binding of the tracer is displaced, leading to a decrease in the FRET signal.

-

The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, can be determined.

Data Presentation and Visualization

Illustrative Signaling Pathways

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging our understanding of the well-established biological activities of the glutarimide core, we can rationally design and evaluate novel derivatives with potential therapeutic applications in oncology and inflammatory diseases. The N-benzyloxycarbonyl group offers a unique handle for prodrug strategies and for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on the efficient synthesis of a library of these derivatives, followed by systematic in vitro and in vivo evaluation to elucidate their precise mechanisms of action and to identify lead candidates for further development. The interplay between CRBN-dependent and -independent activities, as dictated by the N-substitution, will be a particularly fascinating area of investigation.

References

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). ACS Publications. [Link]

-

The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). MDPI. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2024). RSC Publishing. [Link]

-